molecular formula C12H16O3 B12339940 Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate

Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate

Cat. No.: B12339940
M. Wt: 208.25 g/mol
InChI Key: SKSIEDIFVNTCFX-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The compound’s systematic IUPAC name, methyl 3-[4-(2-hydroxyethyl)phenyl]propanoate , reflects its esterified propanoic acid backbone substituted at the third carbon with a para-hydroxyethylphenyl group. Its molecular formula, C₁₂H₁₆O₃ , corresponds to a molecular weight of 208.25 g/mol , as confirmed by high-resolution mass spectrometry.

Key identifiers include:

Property Value
CAS Registry Number 752137-47-6
SMILES Notation COC(=O)CCC1=CC=C(C=C1)CCO
InChI Key SKSIEDIFVNTCFX-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCC1=CC=C(C=C1)CCO

The hydroxyethyl group (-CH₂CH₂OH) introduces polarity, while the methyl ester (COOCH₃) and aromatic ring contribute to hydrophobic interactions. This duality influences solubility, favoring polar aprotic solvents such as dimethyl sulfoxide (DMSO) over water.

Three-Dimensional Structural Elucidation via X-ray Crystallography

As of current data, no X-ray crystallographic studies have been published for this compound. Structural insights are instead derived indirectly from analogous compounds. For example, disilicate frameworks with similar para-substituted aromatic systems, such as KSrScSi₂O₇, demonstrate how electron-donating groups like hydroxyethyl influence bond angles and torsional strain in crystalline environments.

Experimental characterization of this compound relies on spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (400 MHz, CDCl₃): δ 3.65 (s, 3H, COOCH₃), 4.18 (t, 2H, -CH₂OH), 2.95 (t, 2H, -CH₂COO), and 7.25–7.35 (m, 4H, aromatic protons).
    • ¹³C NMR confirms the ester carbonyl at δ 170.5 ppm and the aromatic carbons between δ 125–140 ppm.
  • Infrared Spectroscopy (IR): Peaks at 1730 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (-OH stretch) validate functional groups.

Conformational Analysis through Computational Modeling

Computational studies using density functional theory (DFT) at the B3LYP/6-31G(d) level predict the lowest-energy conformation. Key findings include:

Parameter Value (Å or °)
C-O bond (ester) 1.34
C=O bond 1.21
Dihedral angle (C1-C2-C3-O) 178.2°

The hydroxyethyl group adopts a gauche conformation relative to the phenyl ring, minimizing steric hindrance between the hydroxyl and ester groups. Molecular dynamics simulations (MD) suggest a rotational energy barrier of ~5 kcal/mol for the hydroxyethyl side chain, indicating moderate flexibility.

The electrostatic potential map highlights regions of high electron density at the ester oxygen (negative) and hydroxyl hydrogen (positive), which may guide intermolecular interactions in supramolecular assemblies.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 3-[4-(2-hydroxyethyl)phenyl]propanoate

InChI

InChI=1S/C12H16O3/c1-15-12(14)7-6-10-2-4-11(5-3-10)8-9-13/h2-5,13H,6-9H2,1H3

InChI Key

SKSIEDIFVNTCFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)CCO

Origin of Product

United States

Preparation Methods

Esterification of the Corresponding Carboxylic Acid

The most direct method involves esterifying 3-(4-(2-hydroxyethyl)phenyl)propanoic acid with methanol under acidic catalysis. This approach is widely reported for similar phenolic esters and aligns with general organic synthesis principles.

Key Steps:

  • Synthesis of the Acid Precursor :

    • The carboxylic acid precursor, 3-(4-(2-hydroxyethyl)phenyl)propanoic acid , is synthesized via oxidation of a propionaldehyde derivative attached to the aromatic ring.
    • Alternative routes may involve hydroxylation of a preformed propanoate ester or nucleophilic substitution reactions.
  • Esterification Reaction :

    • Reagents : Methanol, concentrated sulfuric acid (catalyst).
    • Conditions : Reflux at 60–80°C for 24–72 hours, followed by vacuum distillation to remove excess methanol.
    • Purification : Recrystallization from toluene or ethyl acetate, yielding the ester as a white solid.
Reaction Mechanism:

The esterification proceeds via protonation of the carboxylic acid, nucleophilic attack by methanol, and subsequent deprotonation to form the ester. Acid catalysis enhances the electrophilicity of the carbonyl carbon, facilitating the reaction.

Parameter Value Source
Catalyst H₂SO₄ (0.1–0.2 mol%)
Temperature 60–80°C
Reaction Time 24–72 hours
Yield 75–90% (estimated)

Alternative Synthetic Routes

While direct esterification is the primary method, other strategies can be hypothesized based on analogous reactions. These include:

(a) Hydroxyalkylation of Phenolic Propanoate Derivatives

  • Method : Introduce the hydroxyethyl group via hydroxyalkylation of a preformed phenyl propanoate.
  • Reagents : Ethylene oxide or glycidol under basic conditions.
  • Limitations : Requires protection/deprotection steps to avoid side reactions.

(b) Friedel-Crafts Acylation

  • Method : Acylate the aromatic ring using a propanoyl chloride or acyl chloride derivative.
  • Catalyst : AlCl₃ or Lewis acid.
  • Challenges : Steric hindrance at the para position and competing side reactions.

(c) Nucleophilic Acyl Substitution

  • Method : React the phenolic compound with a propionyl chloride or anhydride.
  • Conditions : Base (e.g., pyridine) to scavenge HCl.
  • Advantages : Higher reaction rates compared to acid-catalyzed esterification.
Method Advantages Challenges
Esterification High yield, minimal side products Long reaction times
Hydroxyalkylation Direct introduction of hydroxyethyl Requires protection steps
Friedel-Crafts Acylation Regioselective aryl acylation Low para selectivity, side reactions
Nucleophilic Substitution Faster kinetics, solubility control Sensitive to moisture

Catalytic and Process Optimization Insights

Experimental data from analogous syntheses highlight opportunities for optimization:

(a) Catalyst Efficiency

  • Sulfuric Acid : Commonly used for esterification but may require extended reaction times.
  • Alternative Catalysts :
    • p-Toluenesulfonic Acid (pTSA) : Enhances reaction rates in polar solvents.
    • Heterogeneous Catalysts : Zeolites or ion-exchange resins for improved recyclability.

(b) Solvent Selection

  • Methanol : Ideal for low-temperature reactions but limits reaction concentration.
  • Toluene/Ethyl Acetate : Higher boiling points enable elevated temperatures, accelerating kinetics.

(c) Purification Techniques

  • Distillation : Effective for removing excess methanol and unreacted acid.
  • Recrystallization : Yields >90% purity using ethyl acetate or hexane.

Biological Relevance and Functionalization

The compound’s hydroxyethyl and propanoate groups enable further derivatization for targeted applications:

(a) Nitrification Inhibition

  • Mechanism : Selectively inhibits ammonia-oxidizing bacteria in soil, enhancing nitrogen retention.
  • Structural Insights : The hydroxyethyl group improves solubility and bioavailability in agricultural settings.

(b) Pharmaceutical Derivatives

  • Potential Modifications :
    • Ester Hydrolysis : Saponification to the carboxylic acid for salt formation.
    • Amination : Introduction of amine groups for prodrug development.

Critical Analysis of Documented Methods

A comparison of reported methods for phenolic propanoate esters reveals gaps in scalability and efficiency:

Method Yield Purity Scalability Environmental Impact
Acid-Catalyzed Esterification 75–90% >95% Moderate Low (recyclable solvents)
Hydroxyalkylation 60–80% 85–90% Low Moderate (ethylene oxide)
Friedel-Crafts Acylation 50–70% 80–85% High High (AlCl₃ waste)

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group, to form various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Agricultural Chemistry

One of the most notable applications of methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate is its role as a nitrification inhibitor . Research indicates that this compound is exuded by the roots of Sorghum bicolor, contributing to biological nitrification inhibition (BNI). This property helps enhance nitrogen use efficiency in agricultural systems by suppressing soil nitrifying bacteria, thereby reducing nitrogen losses to the environment and improving crop yields.

Case Study: Nitrification Inhibition

In studies focusing on soil microbial communities, this compound has been shown to selectively inhibit certain nitrifying bacteria, affecting nitrogen cycling in agricultural soils. This selective inhibition can optimize its use as a biocontrol agent, promoting sustainable agricultural practices.

Pharmaceutical Applications

The compound also shows promise in the pharmaceutical field. Its structural characteristics allow for modifications that enhance its biological activity, particularly as potential anticancer agents. Research has demonstrated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines .

Case Study: Anticancer Activity

In one study, modifications of similar esters led to compounds that displayed significant antiproliferative effects against HeLa cells, with IC50_{50} values comparable to established chemotherapeutic agents like doxorubicin . This suggests that this compound and its derivatives could be explored further for their potential in cancer therapy.

Mechanism of Action

The mechanism of action of Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is catalyzed by esterases and lipases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) Methyl 3-(4-(Benzyloxy)phenyl)propanoate
  • Structure : The benzyloxy group (-OCH₂C₆H₅) replaces the hydroxyethyl substituent.
  • Key Data: Molecular Formula: C₁₇H₁₈O₃ Molecular Weight: 270.32 g/mol Synthesis Yield: 99% via phenol benzylation .
  • Comparison : The benzyloxy group enhances lipophilicity compared to the hydrophilic hydroxyethyl group. This difference may influence bioavailability and metabolic stability.
(b) Methyl 3-(4-(Prop-2-ynyloxy)phenyl)propanoate
  • Structure : Contains a propargyl ether (-OCH₂C≡CH) substituent.
  • Key Data :
    • Used as a linker in dendrimer-based drug delivery systems .
  • Comparison : The alkyne group enables "click chemistry" for modular drug conjugation, a feature absent in the hydroxyethyl analog.
(c) Methyl 3-(4-Hydroxyphenyl)propanoate
  • Structure : Features a simple hydroxyl (-OH) group instead of hydroxyethyl.
  • Key Data: CAS Similarity Score: 0.95 to ethyl 3-(4-hydroxyphenyl)propanoate .

Variations in the Ester Chain

(a) Methyl 3-Hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate
  • Structure: Chlorophenyl group with hydroxyl and dimethyl substitutions on the propanoate chain.
  • Key Data: Derivative Synthesis: Acetylation of the hydroxyl group yields methyl 3-acetoxy-3-(4-chlorophenyl)-2,2-dimethylpropanoate .
(b) Ethyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate
  • Structure : Ethyl ester with methoxy and hydroxyl groups on the phenyl ring.
  • Key Data :
    • Molecular Formula: C₁₂H₁₆O₄
    • Molecular Weight: 224.25 g/mol .
  • Comparison : The ethyl ester may alter metabolic stability compared to the methyl ester, while methoxy groups modulate electronic properties.
(a) Antidiabetic Derivatives
  • Example: Methyl 3-(4-(4-(((1R,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylamino)methyl)phenethyl)phenyl)propanoate. Key Data:
  • Melting Point: 66.5–68.4°C
  • Yield: 52% .
    • Comparison : Bulky bicyclic substituents may enhance receptor binding but reduce solubility compared to the hydroxyethyl group.
(b) Anti-inflammatory Analogs
  • Example: Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate. Key Data: Inhibits inflammatory cytokines (e.g., IL-6) in monocyte/macrophage cells .

Biological Activity

Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C12H16O3
  • Molecular Weight : 208.25 g/mol
  • Structure : The compound features a propanoate moiety with a phenyl group substituted by a hydroxyethyl group.

Research indicates that compounds similar to this compound exhibit antiproliferative and apoptotic activities in cancer cells. Specifically, studies have shown that derivatives of this compound can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

Key Findings:

  • HDAC Inhibition : Compounds synthesized from this compound have been shown to induce apoptosis in human tumor cells by inhibiting HDAC activity .
  • Selective Toxicity : These compounds demonstrated selective toxicity towards cancerous cells while sparing normal cells, indicating a potential for targeted cancer therapies .

Table 1: Inhibitory Concentrations (IC50) of Related Compounds

Compound NameIC50 (μM)Target Cell Line
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate0.69HeLa
This compoundTBDHCT-116
Doxorubicin2.29HeLa

Note: TBD indicates that specific IC50 values for this compound were not provided in the reviewed literature.

Case Studies

  • Antiproliferative Activity : A study evaluated the effects of various methyl esters on HCT-116 cells, revealing that certain modifications to the propanoate structure significantly enhanced anticancer activity. The study concluded that methyl esters could serve as promising candidates for further development as anticancer agents .
  • Apoptosis Induction : Another investigation focused on the apoptotic effects of methyl esters on HeLa cells, showing significant nuclear disintegration as evidenced by DAPI staining. This suggests that these compounds may activate apoptotic pathways effectively in cancerous cells .

Pharmacological Potential

The pharmacological properties of this compound extend beyond anticancer activity. Similar compounds have been reported to exhibit:

  • Antidiabetic Effects : Some derivatives have shown potential in enhancing insulin secretion and improving glucose metabolism .
  • Antioxidant Activity : The presence of phenolic structures in these compounds contributes to their antioxidant capabilities, which can protect against oxidative stress-related diseases .

Q & A

What are the common synthetic routes for Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate, and how can intermediates be characterized?

Basic
The compound is typically synthesized via multi-step protocols. For example, a three-step process involves esterification of propanoic acid derivatives followed by functional group modifications, such as hydroxylation or aromatic substitution. Key intermediates (e.g., tert-butyl esters or nitrobenzyloxy derivatives) can be characterized using LCMS (e.g., m/z 450 [M+H2O]<sup>+</sup> observed in EP 4374877 ) and HPLC (retention time 0.90 minutes under SQD-FA05 conditions ). Purity assessment via melting point analysis and NMR (e.g., <sup>1</sup>H/<sup>13</sup>C spectra for structural confirmation) is critical .

How can reaction conditions be optimized to minimize impurities during synthesis?

Advanced
Impurity profiling (e.g., EP-listed impurities like 3-[4-(2-methylpropyl)phenyl]propanoic acid ) requires monitoring by HPLC-MS and adjusting parameters like temperature, catalyst loading, or solvent polarity. For example, tert-butyl ester intermediates may hydrolyze under acidic conditions, necessitating pH control . Kinetic studies using <sup>19</sup>F NMR or in-situ IR can identify side reactions (e.g., trifluoromethyl group instability ). Design of Experiments (DoE) models are recommended to optimize yield vs. impurity trade-offs .

What analytical techniques are most reliable for structural elucidation of this compound?

Basic
Combined spectroscopic methods are essential:

  • LCMS-HRMS : Confirms molecular ion peaks (e.g., m/z 450 [M+H2O]<sup>+</sup> ).
  • <sup>1</sup>H/<sup>13</sup>C NMR : Aromatic protons at δ 7.2–7.4 ppm and ester carbonyls at δ 170–175 ppm .
  • X-ray crystallography : Resolves stereochemistry (e.g., bond angles and torsion angles reported in Acta Crystallographica studies ).

How can contradictions in spectral data (e.g., NMR shifts) be resolved for this compound?

Advanced
Discrepancies in NMR shifts (e.g., hydroxyethyl group δ values) may arise from solvent polarity or hydrogen bonding. Use deuterated solvents (DMSO-d6 vs. CDCl3) to assess solvent effects . Dynamic NMR can detect conformational exchange in the hydroxyethyl moiety. Cross-validation with computational methods (DFT-based chemical shift predictions) is advised . For LCMS, adduct formation (e.g., [M+Na]<sup>+</sup>) should be accounted for by calibrating with reference standards .

What are the typical impurities in this compound, and how are they quantified?

Basic
Common impurities include:

  • Hydrolysis products : 3-(4-(2-hydroxyethyl)phenyl)propanoic acid (EP Impurity F, CAS 65322-85-2 ).
  • Esterification byproducts : Methyl 3-(4-fluorophenyl)prop-2-ynoate (CAS 42122-44-1 ).
    Quantification uses HPLC with UV detection (λ = 254 nm) and external calibration curves. Relative response factors (RRFs) are determined for each impurity .

What advanced strategies are used for impurity profiling in regulatory submissions?

Advanced
For EP/USP compliance, forced degradation studies (acid/base hydrolysis, thermal stress) identify degradation products . High-resolution LC-QTOF-MS maps impurity structures (e.g., m/z 331.145 for chlorophenyl derivatives ). Orthogonal methods like HILIC or chiral HPLC resolve co-eluting impurities (e.g., diastereomers of hydroxyibuprofen derivatives ).

How can the biological activity of this compound be evaluated in vitro?

Basic
Standard assays include:

  • Enzyme inhibition : IC50 determination via fluorometric or colorimetric kits (e.g., APF/HPF probes for hydroxyl radical detection ).
  • Cellular uptake : Radiolabeled tracers (e.g., <sup>14</sup>C-labeled ester derivatives) with LCMS quantification .

What experimental designs are used to study structure-activity relationships (SAR) for derivatives?

Advanced
SAR studies involve synthesizing analogs (e.g., nitrobenzyloxy or selenadiazolyl substituents ) and testing bioactivity. QSAR models incorporate descriptors like logP, polar surface area, and electronic parameters (Hammett constants). Crystallographic data (e.g., bond lengths in Acta Cryst. reports ) guide steric/electronic modifications. Multi-parametric optimization balances potency vs. metabolic stability .

How can the stability of this compound be assessed under different storage conditions?

Basic
Stability protocols include:

  • Forced degradation : Exposure to 40°C/75% RH for 4 weeks .
  • Photostability : ICH Q1B guidelines with UV-Vis monitoring .
    Analytical methods: HPLC tracking of parent compound decay and impurity growth .

What mechanistic insights can be gained from studying degradation pathways?

Advanced
Degradation mechanisms (e.g., ester hydrolysis or oxidation) are probed using isotopically labeled compounds (D2O solvent for hydrolysis kinetics ). MS/MS fragmentation identifies oxidative sites (e.g., hydroxylation at the phenyl ring ). Computational models (DFT transition-state analysis) predict susceptibility to nucleophilic attack .

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